molecular formula C16H17N5O6 B11503577 Benzoic acid, 4-[(acetylamino)(4-acetylaminofurazan-3-yl)methyleneaminooxymethyl]-, methyl ester

Benzoic acid, 4-[(acetylamino)(4-acetylaminofurazan-3-yl)methyleneaminooxymethyl]-, methyl ester

Cat. No.: B11503577
M. Wt: 375.34 g/mol
InChI Key: WMXQXFVKPHHVTC-UHFFFAOYSA-N
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Description

Methyl 4-({[(Z)-[Acetamido(4-acetamido-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy}methyl)benzoate is a complex organic compound with a molecular formula of C16H17N5O6 and a molecular weight of 375.34 g/mol This compound is characterized by its unique structure, which includes an oxadiazole ring, a benzoate ester, and multiple acetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[(Z)-[Acetamido(4-acetamido-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy}methyl)benzoate typically involves multiple steps. One common approach is the condensation of 4-acetamido-1,2,5-oxadiazole-3-carbaldehyde with methyl 4-aminobenzoate under controlled conditions. The reaction is facilitated by the presence of a suitable catalyst and solvent, often under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(Z)-[Acetamido(4-acetamido-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy}methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Methyl 4-({[(Z)-[Acetamido(4-acetamido-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy}methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({[(Z)-[Acetamido(4-acetamido-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy}methyl)benzoate involves its interaction with specific molecular targets. The oxadiazole ring and acetamido groups are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[(Z)-[Acetamido(4-acetamido-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy}methyl)benzoate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N5O6

Molecular Weight

375.34 g/mol

IUPAC Name

methyl 4-[[(Z)-[acetamido-(4-acetamido-1,2,5-oxadiazol-3-yl)methylidene]amino]oxymethyl]benzoate

InChI

InChI=1S/C16H17N5O6/c1-9(22)17-14(13-15(18-10(2)23)21-27-19-13)20-26-8-11-4-6-12(7-5-11)16(24)25-3/h4-7H,8H2,1-3H3,(H,17,20,22)(H,18,21,23)

InChI Key

WMXQXFVKPHHVTC-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)NC1=NON=C1/C(=N/OCC2=CC=C(C=C2)C(=O)OC)/NC(=O)C

Canonical SMILES

CC(=O)NC1=NON=C1C(=NOCC2=CC=C(C=C2)C(=O)OC)NC(=O)C

Origin of Product

United States

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